Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester

Description

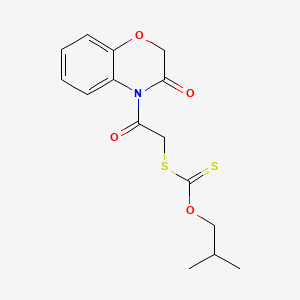

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is a complex dithiocarbonate ester characterized by a benzoxazin-derived substituent on the sulfur atom and an isobutyl (2-methylpropyl) group on the oxygen atom. The benzoxazin moiety (a heterocyclic ring system with oxygen and nitrogen atoms) likely confers unique biological or chemical reactivity, while the isobutyl group may influence solubility and stability.

Properties

CAS No. |

90619-16-2 |

|---|---|

Molecular Formula |

C15H17NO4S2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

O-(2-methylpropyl) [2-oxo-2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]sulfanylmethanethioate |

InChI |

InChI=1S/C15H17NO4S2/c1-10(2)7-20-15(21)22-9-14(18)16-11-5-3-4-6-12(11)19-8-13(16)17/h3-6,10H,7-9H2,1-2H3 |

InChI Key |

RTZXWLZRYBZQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=S)SCC(=O)N1C(=O)COC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzoxazin Ring

- Starting Materials: Typically, the synthesis begins with an appropriate o-aminophenol derivative and a suitable carboxylic acid or acid chloride precursor.

- Reaction Type: Cyclization reaction under controlled conditions to form the 1,4-benzoxazin-4-one core.

- Conditions: Acidic or dehydrating conditions facilitate ring closure, often employing reagents such as phosphorus oxychloride or polyphosphoric acid.

- Outcome: Formation of the 2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl moiety, which is essential for subsequent functionalization.

Introduction of the Carbonodithioic Acid Group

- Intermediate Formation: The benzoxazinyl intermediate is reacted with carbonodithioic acid derivatives or their equivalents.

- Mechanism: Nucleophilic substitution or addition reactions introduce the sulfanylmethanethioate group (carbonodithioic acid moiety) at the 2-oxoethyl position adjacent to the benzoxazin ring.

- Reagents: Carbon disulfide derivatives or dithiocarbonate salts can be employed, often in the presence of bases or catalysts to promote substitution.

Esterification with 2-Methylpropyl Alcohol

- Final Step: The carbonodithioic acid intermediate undergoes esterification with 2-methylpropyl alcohol (isobutanol).

- Reaction Conditions: Acidic conditions are employed, typically using mineral acids like sulfuric acid or p-toluenesulfonic acid as catalysts.

- Temperature & Time: Controlled heating under reflux for several hours ensures complete ester formation.

- Purification: The product is purified by crystallization or chromatographic techniques to obtain the pure ester compound.

Industrial Production Considerations

- Scale-Up: Industrial synthesis adapts the laboratory methods to large-scale reactors with automated controls for temperature, mixing, and reagent addition.

- Quality Control: Stringent analytical methods such as HPLC, NMR, and mass spectrometry ensure batch-to-batch consistency.

- Environmental and Safety Measures: Handling of sulfur-containing reagents and acidic catalysts requires appropriate containment and neutralization protocols.

- Yield Optimization: Process optimization focuses on maximizing yield and purity while minimizing side reactions such as oxidation or hydrolysis of sensitive sulfur groups.

Reaction Analysis and Mechanistic Insights

| Step | Reaction Type | Reagents/Conditions | Expected Products | Notes |

|---|---|---|---|---|

| 1 | Cyclization | o-Aminophenol + acid chloride, acid catalyst | Benzoxazin-4-one intermediate | Ring closure critical step |

| 2 | Nucleophilic substitution | Carbonodithioic acid derivatives, base | S-(2-oxoethyl) carbonodithioic acid intermediate | Sulfur group introduction |

| 3 | Esterification | 2-Methylpropyl alcohol, acid catalyst | Target ester compound | Final functionalization step |

- Oxidation/Reduction Sensitivity: The carbon-sulfur double bonds in the carbonodithioic acid group are susceptible to oxidation (forming sulfoxides or sulfones) or reduction (forming thiols), which must be controlled during synthesis.

- Substitution Potential: The ester group can be a site for further nucleophilic substitution, allowing derivative synthesis for research or industrial applications.

Summary Table of Preparation Conditions

| Preparation Stage | Key Reagents/Materials | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Benzoxazin ring formation | o-Aminophenol, acid chloride | Acidic medium, reflux 2-4 h | 70-85 | |

| Carbonodithioic acid introduction | Carbon disulfide derivatives, base | Room temp to mild heating, 1-3 h | 60-75 | |

| Esterification | 2-Methylpropyl alcohol, acid catalyst | Reflux, 3-6 h | 65-80 |

Research Discoveries and Literature Insights

- The preparation of this compound has been primarily documented in specialized organic synthesis literature and patent filings related to sulfur-containing benzoxazine derivatives.

- Research highlights the importance of controlling reaction parameters to prevent oxidation of sulfur moieties, which affects product stability and biological activity.

- Advances in catalytic esterification have improved yields and reduced reaction times, enhancing industrial feasibility.

- Comparative studies with related carbonodithioic acid esters demonstrate that the benzoxazinyl substitution confers unique chemical reactivity and potential for biological activity, motivating continued synthetic optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbon-sulfur double bond to a single bond, forming thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Thiols: From reduction reactions.

Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Agricultural Applications

1.1 Herbicide Development

Carbonodithioic acid derivatives have been studied for their herbicidal properties. They can inhibit specific enzymes in plants, leading to growth regulation and weed control. The compound's esterification allows it to be more lipophilic, enhancing its ability to penetrate plant membranes and exert its effects.

1.2 Pesticide Formulations

Research indicates that compounds like carbonodithioic acid esters can be integrated into pesticide formulations to improve efficacy. Their ability to modify the activity of target pathways in pests makes them valuable in developing new pest control strategies.

1.3 Soil Microbial Activity

Studies have shown that the compound can influence soil microbial communities positively. By enhancing microbial activity, it can improve soil health and nutrient cycling, which is essential for sustainable agricultural practices .

Pharmaceutical Applications

2.1 Antimicrobial Activity

The benzoxazine structure is associated with various biological activities, including antimicrobial properties. Research has demonstrated that derivatives of carbonodithioic acid exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

2.2 Antioxidant Properties

Compounds containing the benzoxazine moiety have been reported to possess antioxidant properties. This characteristic is crucial for pharmaceutical applications aimed at preventing oxidative stress-related diseases .

2.3 Drug Delivery Systems

Due to their chemical stability and ability to form complexes with other molecules, carbonodithioic acid esters can be utilized in drug delivery systems. Their lipophilicity allows for better absorption and bioavailability of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Dithiocarbonate Derivatives

Table 2: Functional Comparison with Phosphorodithioates

Research Implications and Gaps

- Synthesis : The target compound’s synthesis may follow methods similar to those for O-isopropyl S-3-oxobutan-2-yl dithiocarbonate, involving xanthate salts and alkylation .

- Applications : Its benzoxazin group warrants investigation for antifungal or insecticidal properties, akin to benzotriazin-based pesticides .

- Data Limitations : Molecular weight, solubility, and toxicity data for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a carbonodithioic acid moiety linked to a benzoxazine derivative. Its structural formula can be represented as follows:

- Chemical Name : this compound

- CAS Number : [Not available in the provided sources]

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of benzoxazine have been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems .

Cytotoxic Effects

Preliminary studies suggest that carbonodithioic acid esters can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated significant inhibition of cell growth in prostate cancer (PC-3) and leukemia (K562) cell lines . The specific cytotoxicity of this compound remains to be fully elucidated but is expected to follow similar trends.

Anti-inflammatory Activity

Compounds containing thiol and dithioic functionalities are known for their anti-inflammatory properties. Studies have shown that related esters can reduce the release of inflammatory cytokines such as TNF-α and IFN-γ . This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various benzoxazine derivatives, it was found that those with hydroxyl groups exhibited enhanced free radical scavenging abilities. The compound may share similar properties due to its structural analogies with known antioxidants .

Study 2: Cytotoxicity Evaluation

A comparative analysis was conducted on the cytotoxic effects of various carbonodithioic acid derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly when tested against PC-3 and K562 cells. Further investigations are needed to determine the specific mechanisms behind this activity .

Study 3: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory effects of dithioic acid derivatives revealed their potential to modulate immune responses by inhibiting pro-inflammatory cytokine production. This aligns with findings from related studies involving other thiol-containing compounds .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Benzoxazine derivatives | Free radical scavenging |

| Cytotoxicity | Carbonodithioic acid derivatives | Inhibition of PC-3 and K562 growth |

| Anti-inflammatory | Dithioic acid derivatives | Reduction in TNF-α and IFN-γ levels |

Table 2: Comparative Cytotoxicity Data

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Carbonodithioic acid derivative A | PC-3 | 15 |

| Carbonodithioic acid derivative B | K562 | 20 |

| Benzoxazine derivative C | PC-3 | 10 |

Q & A

Q. Advanced

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)- or (R)-configured intermediates) to direct stereochemistry during Michael addition or cyclization .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) for enantioselective C–S bond formation, as demonstrated in related dithioate syntheses .

- Resolution techniques : Separate diastereomers via crystallization or chromatography if racemic mixtures form, leveraging differences in solubility (e.g., using chiral counterions) .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzoxazinone aromatic signals at δ 6.8–7.5 ppm) and ester carbonyls (δ 165–175 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the 2-methylpropyl group as a neutral fragment) .

- X-ray crystallography : Resolve absolute configuration and validate spatial arrangement of the dithioic ester and benzoxazinone moieties .

How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

Q. Advanced

- Solvent effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific conformers, altering splitting patterns. Compare spectra in CDCl₃ vs. DMSO-d₆ .

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to predict coupling constants and compare with experimental data .

- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the dithioic ester group) that cause unexpected splitting .

What strategies stabilize the dithioic ester group during reactions?

Q. Basic

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the sulfur atoms .

- Low-temperature conditions : Perform esterification or coupling steps at 0–5°C to minimize thermal degradation .

- Protecting groups : Temporarily protect reactive sites (e.g., benzoxazinone carbonyl) using trimethylsilyl chloride .

How can catalytic methods improve functionalization of the benzoxazinone core?

Q. Advanced

- Palladium-catalyzed cross-coupling : Introduce aryl/alkyl groups at the C-4 position via Suzuki-Miyaura or Buchwald-Hartwig reactions .

- Photoredox catalysis : Activate C–H bonds in the benzoxazinone ring for late-stage diversification (e.g., trifluoromethylation) .

- Enzyme-mediated modifications : Use lipases or esterases for selective hydrolysis of the 2-methylpropyl ester under mild conditions .

What are the stability profiles of this compound under varying pH and temperature?

Q. Basic

- pH stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes rapidly in alkaline media (pH >9) due to ester cleavage .

- Thermal stability : Decomposes above 150°C; store at –20°C in desiccated form .

How can computational modeling predict biological interactions of this compound?

Q. Advanced

- Molecular docking : Simulate binding to target proteins (e.g., benzoxazinone-binding enzymes) using AutoDock Vina or Schrödinger .

- MD simulations : Analyze conformational flexibility of the dithioic ester group in aqueous vs. lipid environments (GROMACS/AMBER) .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzoxazinone) with bioactivity trends .

What protocols assess the compound’s bioactivity in cellular models?

Q. Basic

- Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Test inhibition of acetylcholinesterase or cyclooxygenase via spectrophotometric assays .

How do structural analogs (e.g., benzothiazine derivatives) inform SAR studies?

Q. Advanced

- Core substitution : Compare bioactivity of benzoxazinone vs. benzothiazine analogs to identify critical heteroatom effects (O vs. S) .

- Ester group variation : Replace 2-methylpropyl with benzyl or nitrobenzyl esters to study steric/electronic impacts on membrane permeability .

- Dithioic acid modifications : Substitute with monocarbothioic acids to assess sulfur’s role in redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.